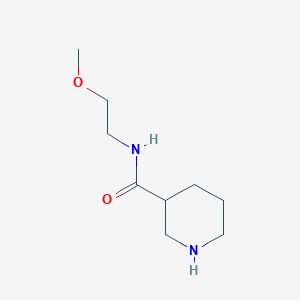

N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride" is a chemical compound with potential applications in various fields. Its detailed properties and characteristics can be gleaned from an analysis of scientific research focusing on similar compounds.

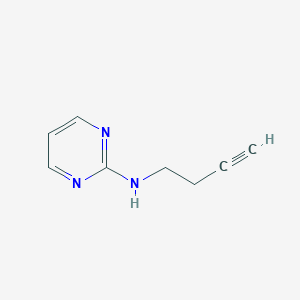

Synthesis Analysis

The synthesis of compounds similar to "N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride" often involves complex chemical reactions. For example, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a related compound, was achieved through a process involving acylation, deprotection, and salt formation, yielding a high purity product (Wei et al., 2016).

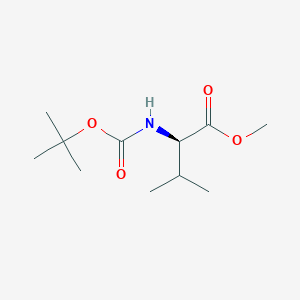

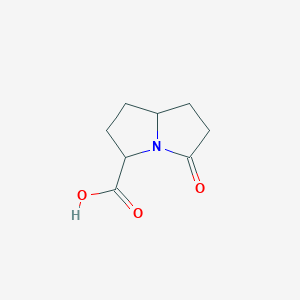

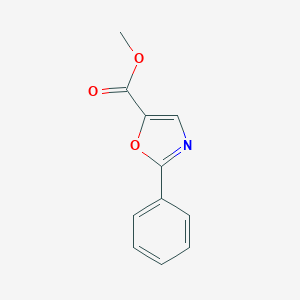

Molecular Structure Analysis

The molecular structure of compounds in this category is often complex, with specific arrangements leading to unique properties. For instance, the molecular interaction study of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, revealed distinct conformations and interactions with receptors (Shim et al., 2002).

Chemical Reactions and Properties

Compounds like "N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride" can participate in various chemical reactions, contributing to their utility in different applications. For instance, related compounds have been used as Lewis basic catalysts in hydrosilylation reactions, demonstrating their reactivity and potential as catalysts (Wang et al., 2006).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. Research into similar compounds, such as various piperazine derivatives, has shed light on these aspects, although specific details for "N-(2-Methoxyethyl)-3-piperidinecarboxamide hydrochloride" may vary (Sugimoto et al., 1990).

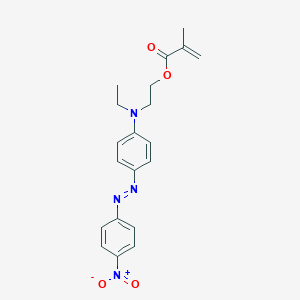

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal in determining the applications of these compounds. Studies on compounds like N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides provide insights into such properties, highlighting the role of specific functional groups and molecular structures in their reactivity and selectivity (Banala et al., 2011).

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with pharmacological similarities to the requested chemical, showcases a broad spectrum of applications in gastrointestinal diagnostics and treatments. It aids in radiological identification of lesions, facilitates duodenal intubation and small intestine biopsy, and eases emergency endoscopy. Its utility extends to reducing post-operative vomiting and enhancing the absorption of other drugs, highlighting its role in improving gastrointestinal motility and its potential for facilitating diagnostic and therapeutic procedures (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Environmental Applications

Nanofiltration (NF) membranes, utilizing polyamide films with crumpled structures, have garnered attention for their significant improvements in water treatment processes. Such advancements in membrane technology, involving piperazine-based NF membranes, exemplify the environmental applications of related chemical compounds. These membranes demonstrate enhanced water permeance, selectivity, and antifouling performance, underscoring the potential of chemical derivatives in environmental science and technology (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).

Insecticidal Activity and Mode of Action

The Piper species, notable for their insecticidal properties, owe their efficacy to secondary compounds such as piperamides. Research into Piper extracts, including P. nigrum and P. guineense, has demonstrated their effectiveness against various insect pests, offering insights into the use of similar compounds for biopesticide development. The focus on the biochemical and molecular modes of action of these compounds provides a foundation for exploring the insecticidal potential of related chemicals (Scott, Jensen, Philogène, & Arnason, 2007).

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-13-6-5-11-9(12)8-3-2-4-10-7-8;/h8,10H,2-7H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAWALVZPWGHTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[2-butoxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfonylpropyl]-7-chloro-6-propan-2-yl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B35546.png)